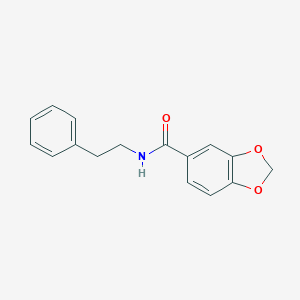
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide is a natural product found in Begonia nantoensis with data available.
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Applications
Research indicates that derivatives of 2-phenyl 1,3-benzodioxole, which include compounds similar to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have shown promising anticancer and antibacterial properties. One study highlighted the eco-sustainable synthesis of such derivatives, with some compounds demonstrating greater activity against cancer and bacterial cells than standard reference compounds, and possessing DNA binding capacity (Gupta et al., 2016).
Chemical Synthesis Techniques
The cleavage of the N-(1-phenylethyl) unit from carboxamides, a process relevant to the synthesis and modification of N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, has been studied. Efficient methods for achieving this cleavage using methanesulfonic acid have been reported, offering insights into the synthesis of related compounds (Paik & Lee, 2006).
Pharmacological Potential
The structural and functional analogs of N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide have been synthesized and tested for various biological activities. For instance, indole-2-carboxamides, sharing a similar molecular backbone, have been explored as allosteric modulators of the cannabinoid CB₁ receptor (Piscitelli et al., 2012).
Catalytic Applications
In the field of organometallic chemistry, N-(2-phenylethyl)carbamothioyl derivatives, closely related to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have been used to create chiral ruthenium(II) complexes. These complexes have shown efficiency in catalyzing asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).
Structural Analyses and Material Science
N-substituted 2-thioxo-1,3-dithiole-4-carboxamides, structurally related to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have been characterized using X-ray crystal structure determination, providing valuable information for the design and synthesis of new materials with potential applications in various fields (Heinemann et al., 1995).
Propiedades
Nombre del producto |
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO3/c18-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-11-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
Clave InChI |
KBJGLIJMWJNSKP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Solubilidad |
39.6 [ug/mL] |
Sinónimos |
N-(2-phenyl)ethyl-3,4-methylenedioxybenzamide nantoamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



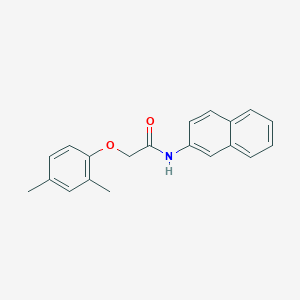




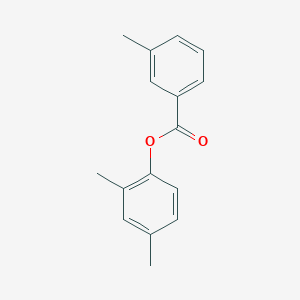

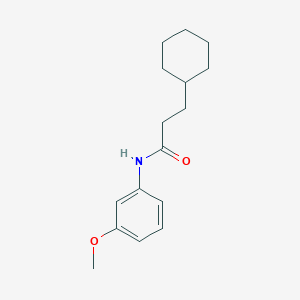
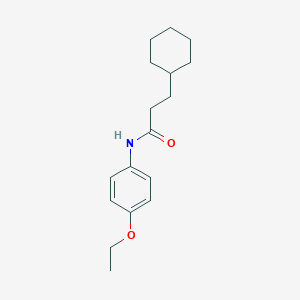

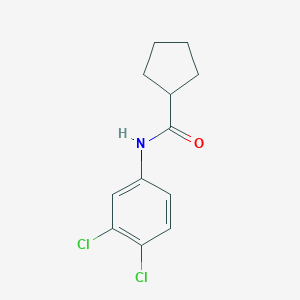


![Ethyl2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B312077.png)